N-(2-(furan-2-yl)-2-morpholinoethyl)quinoxaline-2-carboxamide
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Overview
Description
N-(2-(furan-2-yl)-2-morpholinoethyl)quinoxaline-2-carboxamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a quinoxaline core, which is known for its biological activity, and a morpholinoethyl group, which enhances its solubility and bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-2-yl)-2-morpholinoethyl)quinoxaline-2-carboxamide typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of o-phenylenediamine with a dicarbonyl compound such as glyoxal.
Introduction of the Furan Group: The furan-2-yl group can be introduced through a nucleophilic substitution reaction using a furan derivative.
Attachment of the Morpholinoethyl Group: The morpholinoethyl group is introduced via a nucleophilic substitution reaction using morpholine and an appropriate alkylating agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(furan-2-yl)-2-morpholinoethyl)quinoxaline-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The quinoxaline core can be reduced to form a dihydroquinoxaline derivative.
Substitution: The morpholinoethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include amines, thiols, and alcohols.
Major Products
Oxidation: Furanone derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives.
Scientific Research Applications
N-(2-(furan-2-yl)-2-morpholinoethyl)quinoxaline-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-(furan-2-yl)-2-morpholinoethyl)quinoxaline-2-carboxamide involves its interaction with specific molecular targets and pathways. The quinoxaline core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The morpholinoethyl group enhances the compound’s solubility and bioavailability, allowing it to effectively reach its targets.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methyl-2-phenylpropyl)quinoxaline-2-carboxamide
- N-(2-(furan-2-yl)-2-hydroxypropyl)quinoxaline-2-carboxamide
- N-(1-(furan-2-yl)propan-2-yl)quinoxaline-2-carboxamide
Uniqueness
N-(2-(furan-2-yl)-2-morpholinoethyl)quinoxaline-2-carboxamide is unique due to the presence of the morpholinoethyl group, which enhances its solubility and bioavailability compared to other similar compounds. This makes it a more effective candidate for various applications in scientific research and drug development.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]quinoxaline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c24-19(16-12-20-14-4-1-2-5-15(14)22-16)21-13-17(18-6-3-9-26-18)23-7-10-25-11-8-23/h1-6,9,12,17H,7-8,10-11,13H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSRLDBXNBILWPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C2=NC3=CC=CC=C3N=C2)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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